3-Chloro-1,6-naphthyridine

Vue d'ensemble

Description

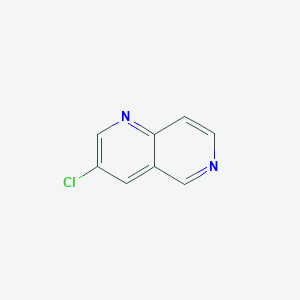

3-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cobalt-catalyzed cross-coupling of halogenated naphthyridines with magnesium and zinc organometallics. For example, 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine can be alkylated using 5% cobalt(II) chloride in tetrahydrofuran at 25°C, yielding monoalkylated naphthyridine .

Another approach involves the use of grindstone chemistry, a solventless, multicomponent protocol that allows for the rapid synthesis of multi-substituted 1,6-naphthyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes substitution with nucleophiles under mild to moderate conditions.

Key Reactions:

Mechanistic Insight :

-

The electron-withdrawing nature of the naphthyridine ring activates the C3 position for SNAr.

-

Reactions with amines often require polar aprotic solvents (e.g., DMF) and elevated temperatures.

Cross-Coupling Reactions

The C3–Cl bond participates in palladium-catalyzed cross-couplings to form C–C bonds.

Representative Examples:

Key Findings :

-

Stille couplings with organostannanes exhibit higher yields compared to Suzuki reactions for bulky aryl groups .

-

Microwave-assisted protocols reduce reaction times (e.g., 30 minutes vs. 12 hours) .

Cyclization and Ring Expansion

3-Chloro-1,6-naphthyridine serves as a precursor for fused polycyclic systems.

Notable Pathways:

Case Study :

-

Grignard addition to this compound followed by acidolysis yields 3-substituted naphthyridin-4-ones, critical intermediates in MET kinase inhibitors .

Functional Group Transformations

The naphthyridine core undergoes regioselective modifications.

Oxidation/Reduction:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C3–Cl to C3–H | H₂, Pd/C, EtOAc, rt | 1,6-Naphthyridine | 90% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Chloro-5-nitro-1,6-naphthyridine | 55% |

Applications :

-

Catalytic hydrogenation removes the chlorine atom selectively without reducing the aromatic ring .

-

Nitration at position 5 enhances electrophilicity for further functionalization .

Metalation and Directed C–H Activation

The nitrogen atoms direct lithiation or palladation at specific positions.

| Process | Conditions | Outcome | Source |

|---|---|---|---|

| LDA, THF, −78°C | C4-Lithiation | C4-Functionalized derivatives | |

| Pd(OAc)₂, Ag₂CO₃, DCE | C5–H Arylation | 3-Chloro-5-aryl-1,6-naphthyridines |

Limitations :

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-1,6-naphthyridine exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug development.

Pharmacological Activities

- Anticancer Properties : Research indicates that this compound derivatives can act as inhibitors of specific kinases involved in cancer progression, such as BCR-ABL kinase in chronic myeloid leukemia and DDR2 for lung cancer treatment .

- Antiviral Activity : The compound has shown potential against various viral infections, including HIV and hepatitis C virus (HCV), by inhibiting viral replication pathways .

- Antimicrobial Effects : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its utility in developing new antibiotics.

| Activity Type | Specific Application | References |

|---|---|---|

| Anticancer | Inhibitors of BCR-ABL kinase | |

| Antiviral | Inhibition of HCV replication | |

| Antimicrobial | Effective against bacterial strains |

Biological Applications

The compound's interaction with biological systems extends beyond direct pharmacological effects.

Case Studies

Recent studies have highlighted the synthesis of this compound derivatives that demonstrate enhanced biological activity compared to the parent compound. For example:

- A study reported the synthesis of novel derivatives that exhibited improved potency against cancer cell lines compared to earlier versions of naphthyridine compounds .

Industrial Applications

Beyond medicinal uses, this compound is also significant in industrial contexts.

Agrochemicals

The compound is utilized in the development of agrochemicals, particularly as herbicides and pesticides due to its ability to inhibit plant growth regulators.

Materials Science

Research indicates that naphthyridine derivatives can serve as fluorescent probes and materials for organic electronics. Their optical properties enable applications in sensors and light-emitting devices .

Mécanisme D'action

The mechanism of action of 3-Chloro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of 1,6-naphthyridines act as inhibitors of enzymes such as monoamine oxidase (MAO), which is relevant for the treatment of neurological disorders . The compound’s biological activities are often attributed to its ability to interact with nucleic acids, proteins, and other biomolecules, leading to various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Chloro-1,6-naphthyridine include other naphthyridine derivatives such as:

1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.

Benzo[b][1,6]naphthyridine: A fused-ring system with additional benzene rings.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its diverse pharmacological activities make it a valuable compound for scientific research and industrial applications.

Activité Biologique

3-Chloro-1,6-naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a fused ring structure containing nitrogen atoms. The presence of a chlorine substituent at the 3-position enhances its reactivity and biological profile.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Activity : Several studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, derivatives of 1,6-naphthyridine have been shown to act as effective antitumor agents by targeting specific molecular pathways involved in cancer progression .

- Antiviral Properties : The compound has been investigated for its potential against viral infections, particularly HIV. Its mechanism involves inhibition of viral replication and interference with viral entry into host cells.

- Antimicrobial Effects : this compound demonstrates significant antimicrobial activity against a range of pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

- Anti-inflammatory and Analgesic Effects : The compound has shown promise in reducing inflammation and pain in various animal models. It appears to modulate the release of pro-inflammatory cytokines and inhibit pathways associated with pain perception .

- Antioxidant Activity : It exhibits antioxidant properties that help protect cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can have implications for treating neurological disorders .

- DNA Interaction : Certain studies suggest that naphthyridine derivatives can intercalate into DNA, leading to disruption of replication and transcription processes in cancer cells .

- Cell Signaling Pathway Modulation : The compound may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects .

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

Propriétés

IUPAC Name |

3-chloro-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGRJRFONYYSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=CN=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.